molecular formula C15H16O3 B2617790 Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate CAS No. 423169-26-0

Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate

Cat. No.: B2617790
CAS No.: 423169-26-0
M. Wt: 244.29
InChI Key: PQQBYYODTLQHRT-UHFFFAOYSA-N
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Description

Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate is a complex organic compound with a unique tricyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the oxo and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized tricyclic compounds, while reduction may produce more saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures .

Scientific Research Applications

Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may inhibit an enzyme by binding to its active site, thereby blocking its activity and affecting downstream processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate include other tricyclic molecules with oxo and carboxylate functional groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific tricyclic structure and the presence of both oxo and carboxylate functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 13-oxotricyclo[8.2.1.03,8]trideca-3(8),4,6-triene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-18-15(17)12-5-2-9-6-10-3-4-11(14(10)16)7-13(9)8-12/h2,5,8,10-11H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQBYYODTLQHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CC3CCC(C2)C3=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared using the procedure described for 11-oxo-5,6,7,8,9,10-hexahydro-6,9-methanobenzocyclooctene (Justus Liebigs Ann. Chem. 1961, 650, 115) using methyl 3,4-bis(bromomethyl)benzoate in place of 1,2-bis(bromomethyl)benzene.

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